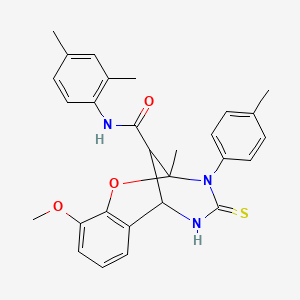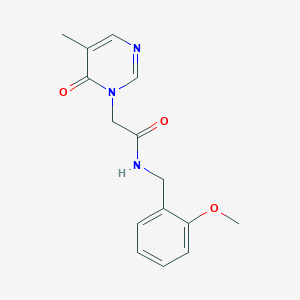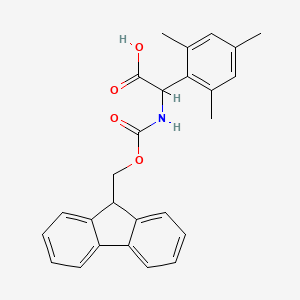
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid, also known as Clodinafop-propargyl, is a chemical compound that belongs to the class of herbicides. It is widely used in agriculture to control grassy weeds in crops such as wheat, barley, and oats. Clodinafop-propargyl has gained popularity due to its high efficacy, low toxicity, and selectivity towards grassy weeds.
Aplicaciones Científicas De Investigación
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of grassy weeds, including wild oats, barnyard grass, and foxtail. Moreover, (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl has been used in combination with other herbicides to achieve better weed control. Its selectivity towards grassy weeds makes it an ideal candidate for use in crops such as wheat, barley, and oats.
Mecanismo De Acción
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl inhibits the biosynthesis of fatty acids in grassy weeds. It specifically targets the enzyme acetyl-CoA carboxylase (ACCase), which is responsible for the production of fatty acids. By inhibiting ACCase, (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl prevents the synthesis of essential fatty acids, leading to the death of the weed.
Biochemical and Physiological Effects
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl has been shown to have minimal toxicity to non-target organisms, including humans and animals. However, it can have negative effects on the environment if not used properly. (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl can accumulate in soil and water, leading to contamination and potential harm to aquatic life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl is widely used in lab experiments to study the effects of herbicides on plants. Its selectivity towards grassy weeds makes it an ideal candidate for use in crops such as wheat, barley, and oats. However, its potential environmental impact should be considered when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl. One area of interest is the development of new formulations that reduce its impact on the environment. Another area of research is the study of its potential effects on non-target organisms, including beneficial insects and soil microorganisms. Furthermore, the development of new herbicides that target different enzymes in the fatty acid biosynthesis pathway could lead to better weed control and reduced herbicide resistance.
Conclusion
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl is a widely used herbicide that has gained popularity due to its high efficacy, low toxicity, and selectivity towards grassy weeds. Its mechanism of action involves the inhibition of ACCase, leading to the death of the weed. (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl has been extensively studied for its herbicidal properties and is widely used in lab experiments to study the effects of herbicides on plants. However, its potential environmental impact should be considered when using it in lab experiments. There are several future directions for research on (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl, including the development of new formulations and the study of its potential effects on non-target organisms.
Métodos De Síntesis
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl is synthesized by reacting 5-chloro-2-propoxyaniline with propargyl bromide in the presence of a base. The resulting intermediate is then reacted with (2E)-3-bromoacrylic acid to form (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl. The synthesis method is relatively simple and can be carried out on a large scale.
Propiedades
IUPAC Name |
(E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h3-6,8H,2,7H2,1H3,(H,14,15)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJQYULVMBYVRW-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Cl)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2722433.png)
![(1H-indol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2722434.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2722438.png)
![Tert-butyl 4-[(4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)amino]piperidine-1-carboxylate](/img/structure/B2722439.png)
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2722443.png)

![3-Fluoro-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2722446.png)
![3'-(3,5-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2722447.png)
![2-bromo-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2722448.png)

![2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722450.png)